molecular formula C10H13NO5 B8411126 2-(4,5-Dimethoxy-2-nitrophenyl)ethanol

2-(4,5-Dimethoxy-2-nitrophenyl)ethanol

Cat. No. B8411126
M. Wt: 227.21 g/mol
InChI Key: QOGWWYVUKSAGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4,5-Dimethoxy-2-nitrophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,5-Dimethoxy-2-nitrophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)ethanol

InChI

InChI=1S/C10H13NO5/c1-15-9-5-7(3-4-12)8(11(13)14)6-10(9)16-2/h5-6,12H,3-4H2,1-2H3

InChI Key

QOGWWYVUKSAGJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCO)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

For 6 min, conc. HNO3 (4.8 ml, 65%, d=1.4) was added dropwise to a mixture of homoveratryl alcohol (3.02 g, 16.6 mmol) in glacial acetic acid (30 ml) under stirring, this mixture having been cooled to -10° C. (common salt/ice) It was then allowed to warm up to 23° C. in 30 min. After being stirred for 1 h at this temperature, the mixture was diluted with H2O, neutralized with NaHCO3 and extracted with EtOAc (3×30 ml). The combined organic phases were dried over Na2SO4, filtered and concentrated under reduced pressure. The residue (3.25 g) was purified by column chromatography (90 g SiO2 toluene/EtOAc 4:1 500 ml, toluene/EtOAc 3:1 400 ml, toluene/EtOAc 2:1 300 ml). 2-(4,5-dimethoxy-2-nitrophenyl)ethanol (2.13 g, 56%) was obtained as a yellow solid.
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4.8 mL
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3.02 g
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30 mL
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Synthesis routes and methods II

Procedure details

A portion (3.4 g, 0.013 mol) of the methyl 2-nitro-4,5-dimethoxyphenylacetate produced in (2) above and sodium borohydride (2.52 g, 0.067 mol) were dissolved in tetrahydrofuran (100 ml), followed by heating at the reflux temperature for 30 min. Methanol (10 ml) was added dropwise to the reaction mixture over 30 min, followed by heating for 1 h. The mixture was cooled to room temperature and the residual reagents were decomposed with an aqueous solution of 1N HCl, followed by neutralization with an aqueous solution of sodium bicarbonate and three extractions with ethyl acetate. The organic extracts were dried with sodium sulfate and the solvent was evaporated, with the residue being purified by being subjected to column chromatography on silica gel using, as an eluent, ethyl acetate containing n-hexane (33%). The fractions containing the end product were collected and the solvent was evaporated to yield the end compound 2-nitro-4,5-dimethoxyphenethyl alcohol (3.0 g) as a pale yellow solid mass.
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3.4 g
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2.52 g
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100 mL
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10 mL
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